molecular formula C12H9Cl2NS B293158 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline

6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B293158
M. Wt: 270.2 g/mol
InChI Key: GGNQQVDHUAUBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline can induce cell death in cancer cells and inhibit the growth of tumors. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been studied for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline in lab experiments include its potential therapeutic applications, its moderate yield during synthesis, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its moderate yield during synthesis, its unclear mechanism of action, and the need for further optimization of the synthesis process.

Future Directions

Future research on 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline should focus on optimizing the synthesis process to improve the yield and efficiency of the reaction. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further research should also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline involves a multi-step process that includes the reaction of 2-chloro-3-formylquinoline with 2-aminothiophenol followed by cyclization and chlorination. The yield of this reaction is moderate, and further optimization is required to improve the efficiency of the process.

Scientific Research Applications

The potential therapeutic applications of 6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline have been explored in various scientific studies. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C12H9Cl2NS

Molecular Weight

270.2 g/mol

IUPAC Name

6,8-dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline

InChI

InChI=1S/C12H9Cl2NS/c1-6-8-2-3-16-12(8)9-4-7(13)5-10(14)11(9)15-6/h4-5H,2-3H2,1H3

InChI Key

GGNQQVDHUAUBCR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2C3=C1CCS3)Cl)Cl

Canonical SMILES

CC1=C2CCSC2=C3C=C(C=C(C3=N1)Cl)Cl

Origin of Product

United States

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